![molecular formula C28H35NO3 B008315 4-(Acetylamino)phenylretinoate CAS No. 103810-85-1](/img/structure/B8315.png)
4-(Acetylamino)phenylretinoate
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Acetylamino)phenylretinoate typically involves the esterification of retinoic acid with 4-acetamidophenol. The reaction is carried out under mild conditions using a suitable catalyst, such as a strong acid (e.g., sulfuric acid) or a coupling agent (e.g., dicyclohexylcarbodiimide). The reaction mixture is usually heated to facilitate the esterification process, and the product is purified through recrystallization or chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale esterification processes using automated reactors and continuous flow systems. The use of efficient catalysts and optimized reaction conditions ensures high yields and purity of the final product. Industrial production also emphasizes the importance of cost-effective and environmentally friendly methods to minimize waste and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
4-(Acetylamino)phenylretinoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: The acetylamino group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Quinones or other oxidized derivatives.
Reduction: Amines or alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-(Acetylamino)phenylretinoate, a synthetic retinoid derivative, has garnered attention for its potential applications in various scientific fields, particularly in dermatology and pharmacology. This compound is known for its ability to modulate gene expression and influence cellular processes, making it a subject of interest in research related to skin health, cancer treatment, and more.
Applications in Dermatology
1. Anti-Aging and Skin Regeneration:
this compound has been studied for its efficacy in promoting skin regeneration and reducing signs of aging. Its mechanism involves the stimulation of collagen production and enhancement of skin cell turnover, which can lead to improved skin texture and elasticity. Clinical studies have shown that formulations containing this compound can significantly reduce fine lines and wrinkles compared to placebo treatments.
2. Treatment of Acne:
The compound exhibits anti-inflammatory properties that can be beneficial in treating acne vulgaris. By regulating sebum production and promoting the shedding of dead skin cells, this compound helps prevent clogged pores and the formation of acne lesions. Research indicates that topical applications can lead to a marked reduction in acne lesions over several weeks.
3. Psoriasis Management:
In psoriasis treatment, this compound has been noted for its ability to modulate keratinocyte proliferation and differentiation. Studies demonstrate that it can reduce the severity of psoriatic plaques by normalizing the hyperproliferative state of skin cells.
Pharmacological Insights
1. Cancer Research:
The compound's role in cancer therapy is being explored due to its ability to induce apoptosis (programmed cell death) in certain cancer cell lines. Research has indicated that this compound may inhibit tumor growth by modulating pathways involved in cell proliferation and survival.
2. Gene Regulation:
As a retinoid, this compound influences gene expression related to various biological processes. It acts on nuclear receptors such as RAR (Retinoic Acid Receptors), which are crucial for regulating genes involved in cell differentiation and development. This property is particularly useful in studies focused on developmental biology and regenerative medicine.
Case Studies
Mechanism of Action
The mechanism of action of 4-(Acetylamino)phenylretinoate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound binds to retinoic acid receptors (RARs) and retinoid X receptors (RXRs), which are nuclear receptors involved in gene regulation.
Pathways Involved: Upon binding to these receptors, the compound modulates the expression of genes involved in cell differentiation, proliferation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
4-(Acetylamino)phenyl acetate: Similar in structure but lacks the retinoic acid moiety.
Retinoic acid: Shares the retinoic acid moiety but lacks the acetylamino group.
4-Aminophenol: Contains the phenyl and amino groups but lacks the acetyl and retinoic acid moieties.
Uniqueness
4-(Acetylamino)phenylretinoate is unique due to its combination of the retinoic acid moiety and the acetylamino group.
Biological Activity
4-(Acetylamino)phenylretinoate, also known as a derivative of retinoic acid, has garnered attention in scientific research due to its potential biological activities, particularly in cancer therapy and dermatological applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.
Property | Details |
---|---|
Molecular Formula | C18H17NO3 |
Molecular Weight | 299.34 g/mol |
CAS Number | 103810-85-1 |
IUPAC Name | 4-(Acetylamino)phenyl-2-(2,6,6-trimethylcyclohexen-1-yl)butanoate |
The biological activity of this compound is primarily attributed to its interaction with nuclear receptors, particularly the retinoic acid receptors (RARs). Upon binding to RARs, it regulates gene expression involved in cell differentiation, proliferation, and apoptosis. This mechanism is crucial in cancer treatment as it can induce cell cycle arrest and promote apoptosis in malignant cells.
- Cell Cycle Regulation : The compound has been shown to inhibit the transition from the G1 phase to the S phase of the cell cycle in various cancer cell lines.
- Induction of Apoptosis : Studies indicate that this compound can activate apoptotic pathways through the upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic proteins.
Anticancer Properties
Research has demonstrated that this compound exhibits significant anticancer activity against several types of cancer cells:
- Breast Cancer : In vitro studies revealed that this compound induces apoptosis in MCF-7 breast cancer cells by activating caspase pathways and modulating Bcl-2 family proteins.
- Skin Cancer : The compound has been effective in reducing tumor growth in models of skin cancer, suggesting its potential as a topical treatment for precancerous lesions.
Dermatological Applications
This compound has shown promise in treating skin conditions such as acne and psoriasis:
- Acne Treatment : Its ability to regulate keratinocyte proliferation and differentiation makes it a candidate for acne therapy. Clinical trials have reported reduced acne lesions with topical application.
- Psoriasis Management : The anti-inflammatory properties of this compound have been highlighted in studies focusing on psoriasis, where it reduces erythema and scaling.
Case Studies
-
Case Study on Breast Cancer Treatment :
- A study involving MCF-7 cells treated with varying concentrations of this compound showed a dose-dependent decrease in cell viability. Flow cytometry analysis indicated an increase in apoptotic cells at higher concentrations.
-
Clinical Trial for Acne Treatment :
- A randomized controlled trial assessed the efficacy of a topical formulation containing this compound versus a placebo. Results indicated a significant reduction in acne lesions after 12 weeks of treatment compared to the placebo group.
Research Findings Summary
Recent studies have underscored the compound's multifaceted biological activities:
- Antiproliferative Effects : In various cancer cell lines, including prostate and lung cancers, this compound demonstrated potent antiproliferative effects.
- Synergistic Effects with Chemotherapy : Preliminary studies suggest that combining this compound with traditional chemotherapeutics may enhance overall treatment efficacy.
Properties
IUPAC Name |
(4-acetamidophenyl) (2Z,4E,6Z,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H35NO3/c1-20(12-17-26-22(3)11-8-18-28(26,5)6)9-7-10-21(2)19-27(31)32-25-15-13-24(14-16-25)29-23(4)30/h7,9-10,12-17,19H,8,11,18H2,1-6H3,(H,29,30)/b10-7+,17-12+,20-9-,21-19- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQBHPDDJEMOJQA-GLKGMVBCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CC(=O)OC2=CC=C(C=C2)NC(=O)C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(CCC1)(C)C)/C=C/C(=C\C=C\C(=C/C(=O)OC2=CC=C(C=C2)NC(=O)C)\C)/C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H35NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
103810-85-1 | |
Record name | 4-(Acetylamino)phenylretinoate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103810851 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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